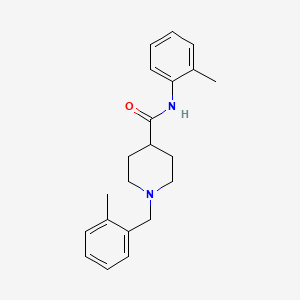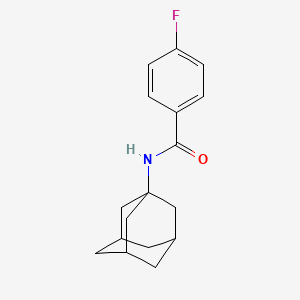
1-(butylamino)-3-(3-methoxyphenoxy)-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(butylamino)-3-(3-methoxyphenoxy)-2-propanol, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It was first synthesized in 1981 by Imperial Chemical Industries (ICI) Pharmaceuticals Division. Since then, it has been widely used in scientific research to study the β2-adrenergic receptor and its physiological and biochemical effects.
作用機序
1-(butylamino)-3-(3-methoxyphenoxy)-2-propanol 118,551 works by selectively blocking the β2-adrenergic receptor, which is a G protein-coupled receptor that is activated by the neurotransmitter epinephrine (adrenaline) and the hormone norepinephrine (noradrenaline). By blocking the receptor, this compound 118,551 prevents the activation of downstream signaling pathways that are involved in the regulation of heart rate, blood pressure, and smooth muscle relaxation.
Biochemical and physiological effects:
This compound 118,551 has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the binding of β2-adrenergic receptor agonists to the receptor, as well as the downstream signaling pathways that are activated by the receptor. In vivo studies have shown that it can block the effects of β2-adrenergic receptor agonists on heart rate, blood pressure, and smooth muscle relaxation.
実験室実験の利点と制限
1-(butylamino)-3-(3-methoxyphenoxy)-2-propanol 118,551 has a number of advantages for use in lab experiments. It is a highly selective β2-adrenergic receptor antagonist, which means that it can be used to study the effects of β2-adrenergic receptor activation without interference from other receptors. It is also relatively easy to synthesize and purify, which makes it readily available for use in experiments.
However, there are also some limitations to the use of this compound 118,551 in lab experiments. It has a relatively short half-life in vivo, which means that it may not be effective for long-term studies. It also has a relatively low potency compared to other β2-adrenergic receptor antagonists, which means that higher concentrations may be required to achieve the desired effects.
将来の方向性
There are a number of future directions for research involving 1-(butylamino)-3-(3-methoxyphenoxy)-2-propanol 118,551. One area of interest is the development of more potent and selective β2-adrenergic receptor antagonists that can be used to study the receptor and its downstream signaling pathways. Another area of interest is the use of this compound 118,551 in combination with other drugs to investigate the complex interactions between different signaling pathways in the body. Finally, there is also interest in the use of this compound 118,551 as a potential therapeutic agent for the treatment of diseases such as asthma and chronic obstructive pulmonary disease (COPD), which are characterized by overactivation of the β2-adrenergic receptor.
合成法
The synthesis of 1-(butylamino)-3-(3-methoxyphenoxy)-2-propanol 118,551 involves the reaction of 3-methoxyphenol with butylamine to form the intermediate 3-(butylamino)phenol. This intermediate is then reacted with epichlorohydrin to form the final product, this compound 118,551. The synthesis is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.
科学的研究の応用
1-(butylamino)-3-(3-methoxyphenoxy)-2-propanol 118,551 has been widely used in scientific research to study the β2-adrenergic receptor and its physiological and biochemical effects. It has been used in in vitro studies to investigate the binding affinity and selectivity of β2-adrenergic receptor ligands. In vivo studies have shown that this compound 118,551 can block the effects of β2-adrenergic receptor agonists, such as isoproterenol, on heart rate and blood pressure.
特性
IUPAC Name |
1-(butylamino)-3-(3-methoxyphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-3-4-8-15-10-12(16)11-18-14-7-5-6-13(9-14)17-2/h5-7,9,12,15-16H,3-4,8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZBEIPHKZABTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC(COC1=CC=CC(=C1)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(3,4-dichlorophenyl)amino]-3-(4-methoxybenzyl)-4-oxobutanoic acid](/img/structure/B4939676.png)
![N~2~-(5-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B4939682.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(2-hydroxypropyl)ethanediamide](/img/structure/B4939683.png)
![5-[3-bromo-4-(2-propyn-1-yloxy)benzylidene]-1-(3-chloro-4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4939691.png)
![2-chloro-4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid](/img/structure/B4939692.png)


![5-bromo-2-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-1,3-dimethylbenzene](/img/structure/B4939716.png)
![1-{2-[2-(3-isopropylphenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B4939718.png)
![N-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-N-2-propyn-1-yl-2-propen-1-amine](/img/structure/B4939721.png)
![3-phenyl-N-[2-(4-propylphenoxy)ethyl]acrylamide](/img/structure/B4939727.png)
